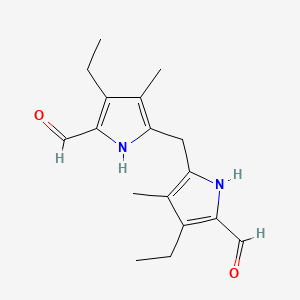
1H-Pyrrole-2-carboxaldehyde, 5,5'-methylenebis[3-ethyl-4-methyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1H-Pyrrole-2-carboxaldehyde, 5,5’-methylenebis[3-ethyl-4-methyl-]: is a complex organic compound belonging to the pyrrole family. Pyrroles are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure composed of four carbon atoms and one nitrogen atom. This specific compound is notable for its unique structure, which includes two pyrrole rings connected by a methylene bridge, with additional ethyl and methyl substituents.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Pyrrole-2-carboxaldehyde, 5,5’-methylenebis[3-ethyl-4-methyl-] typically involves multi-step organic reactions. One common method is the condensation of pyrrole-2-carboxaldehyde with formaldehyde in the presence of a base, followed by alkylation with ethyl and methyl groups. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or methanol to facilitate the reactions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. Catalysts and advanced purification techniques, such as chromatography, are used to isolate and refine the final product.
化学反应分析
Types of Reactions: 1H-Pyrrole-2-carboxaldehyde, 5,5’-methylenebis[3-ethyl-4-methyl-] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the aldehyde groups to alcohols.
Substitution: Electrophilic substitution reactions can occur at the pyrrole ring, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid) are used under controlled conditions to achieve substitution.
Major Products:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Halogenated or nitrated pyrrole derivatives.
科学研究应用
1H-Pyrrole-2-carboxaldehyde, 5,5’-methylenebis[3-ethyl-4-methyl-] has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for drug development, particularly in designing novel therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and polymers due to its unique structural properties.
作用机制
The mechanism of action of 1H-Pyrrole-2-carboxaldehyde, 5,5’-methylenebis[3-ethyl-4-methyl-] involves its interaction with various molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. It may also interact with DNA, leading to modifications that affect gene expression. The specific pathways and targets depend on the context of its application, whether in biological systems or chemical reactions.
相似化合物的比较
1H-Pyrrole-2-carboxaldehyde: A simpler analog without the methylene bridge and additional substituents.
1H-Pyrrole-2-carboxaldehyde, 5-methyl-: Contains a single methyl group on the pyrrole ring.
1H-Pyrrole-2-carboxaldehyde, 1-ethyl-: Features an ethyl group on the nitrogen atom of the pyrrole ring.
Uniqueness: 1H-Pyrrole-2-carboxaldehyde, 5,5’-methylenebis[3-ethyl-4-methyl-] is unique due to its bis-pyrrole structure connected by a methylene bridge and the presence of both ethyl and methyl substituents. This structural complexity imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.
属性
CAS 编号 |
4758-81-0 |
|---|---|
分子式 |
C17H22N2O2 |
分子量 |
286.37 g/mol |
IUPAC 名称 |
3-ethyl-5-[(4-ethyl-5-formyl-3-methyl-1H-pyrrol-2-yl)methyl]-4-methyl-1H-pyrrole-2-carbaldehyde |
InChI |
InChI=1S/C17H22N2O2/c1-5-12-10(3)14(18-16(12)8-20)7-15-11(4)13(6-2)17(9-21)19-15/h8-9,18-19H,5-7H2,1-4H3 |
InChI 键 |
MZZONQQGQVBCDY-UHFFFAOYSA-N |
规范 SMILES |
CCC1=C(NC(=C1C)CC2=C(C(=C(N2)C=O)CC)C)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















